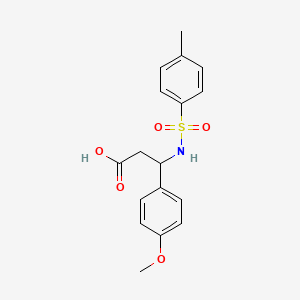
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Übersicht
Beschreibung
The compound 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is a chemical that features both a methoxy-phenyl group and a toluene-4-sulfonylamino group attached to a propionic acid backbone. While the specific compound is not directly discussed in the provided papers, related structures and reactions involving sulfonylamino groups and aromatic compounds are mentioned, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonic acid derivatives as catalysts or reactants. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a recyclable catalyst for the condensation of aromatic aldehydes with pyrazolones, yielding bis(pyrazolones) . Another study describes the use of p-toluene sulfonic acid as a catalyst for the synthesis of a dihydropyrimidinone derivative . These examples suggest that sulfonic acid derivatives are versatile in catalyzing reactions involving aromatic compounds, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid has been studied, revealing interesting features such as intramolecular aromatic π-π stacking and short C-H···O interactions . These structural characteristics are important as they can influence the stability and reactivity of the molecule. The presence of sulfonylamino and methoxy groups can also affect the overall conformation of the molecule due to their steric and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds containing sulfonylamino groups can be complex. For example, a polarographic study of a pyrazole derivative with a methoxyphenyl-p-sulphamyl benzene-azo group showed that it undergoes multi-step reductions involving various protonated and deprotonated species . This indicates that the sulfonylamino group can participate in electron transfer reactions, which could be relevant for understanding the reactivity of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid derivatives are influenced by their zwitterionic nature, as seen in the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate . The presence of both acidic and basic functional groups leads to the formation of extensive hydrogen bonding networks, which can affect solubility, melting point, and other physical properties. These insights can be extrapolated to predict the behavior of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid in different environments.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformational Variations : The synthesis and crystal structures of compounds related to 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid have been studied. These studies provide insights into the L-tyrosine cores of molecules, their conformational differences, and intramolecular interactions like aromatic π–π stacking and short C-H···O interactions, which are crucial for understanding molecular behavior and properties (Khan et al., 2011).
Solvent Influence on Chemical Reactions : Research has shown that the solvent used in chemical reactions can significantly influence the outcomes, particularly regarding the regioselectivity of certain reactions involving similar compounds. This understanding is vital for optimizing synthetic pathways and achieving desired product yields (Bänziger et al., 2002).
Chemical Synthesis and Applications : Various studies have focused on the synthesis and applications of related compounds. For example, the preparation of 1-alkenyl phenyl sulfides through reactions involving similar chemical structures has been reported, which is relevant for developing new synthetic routes in organic chemistry (Sugimura & Takei, 1984).
Polymer and Material Science : In the field of materials science, research on sulfonated poly(arylene ether sulfone) copolymers, which relate to the methoxy group in the compound's structure, has been conducted. These materials have potential applications in proton exchange membranes for fuel cells, demonstrating the compound's relevance in advanced material applications (Kim et al., 2008).
Oxidation Reactions and Mechanistic Insights : Studies on the electrochemical oxidation of compounds containing methoxy and sulfide groups similar to 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid have provided insights into the mechanisms of oxidation reactions. Such research is critical for understanding the chemical behavior and potential applications of these compounds in various oxidation processes (Elinson et al., 1987).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-9-15(10-4-12)24(21,22)18-16(11-17(19)20)13-5-7-14(23-2)8-6-13/h3-10,16,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPQQVCVMNUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385403 | |
| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | |
CAS RN |
295344-96-6 | |
| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid](/img/structure/B1305563.png)
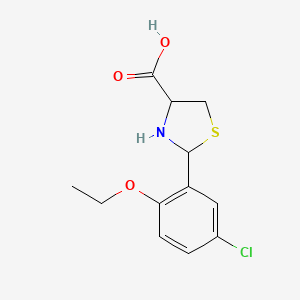
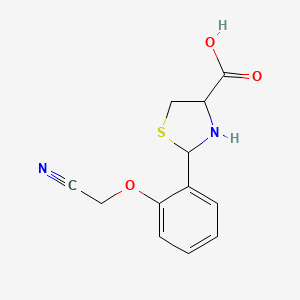

![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)

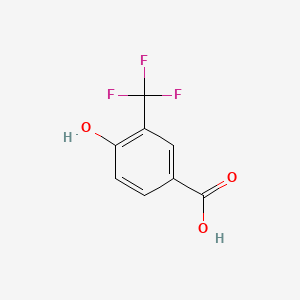

![2-({Imino[3-(trifluoromethyl)phenyl]methyl}amino)-acetic acid](/img/structure/B1305582.png)
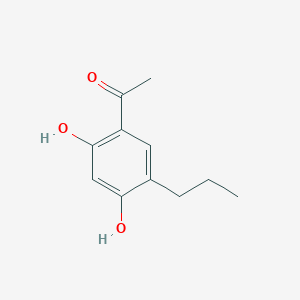



![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)